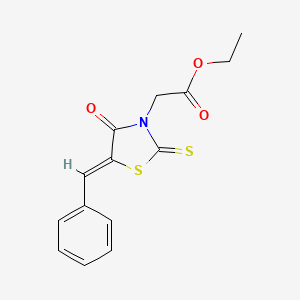

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c1-2-18-12(16)9-15-13(17)11(20-14(15)19)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWQKWATJKMLLI-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the condensation of ethyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate, particularly against various bacterial strains. The compound exhibits significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests that it could serve as a lead compound for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Key findings include:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various human tumor cell lines. IC50 values indicate potent activity, suggesting its potential as an anticancer agent .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and disrupt mitochondrial function, leading to cell death. This mechanism underlines its potential effectiveness as a therapeutic agent in cancer treatment .

- Multi-drug Resistance Reversal : Some studies suggest that this compound may act as a multi-drug resistance (MDR) reversing agent, enhancing the efficacy of conventional chemotherapeutics when used in combination therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of thiazolidinone compounds, including this compound:

- Synthesis and Evaluation : A study focused on synthesizing analogues of thiazolidinone derivatives showed that structural modifications can enhance biological activity against tyrosinase and exhibit antioxidant properties .

- In Silico Studies : Computational studies have been employed to predict the interaction of this compound with various biological targets, further supporting its potential as a therapeutic agent .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Rhodanine-3-Acetic Acid Family

The compound shares structural homology with other rhodanine derivatives, differing primarily in substituents on the benzylidene group or the ester moiety. Key analogs include:

a) Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate

- Structure : Substituted with a 4-chlorophenyl group on the imidazole ring.

b) (Z)-Ethyl 2-(5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate

- Structure : Features a 3-bromobenzylidene substituent instead of the unsubstituted benzylidene.

c) (Z)-2-(Dimethylamino)ethyl 2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate Hydrochloride

- Structure: Replaces the ethyl ester with a dimethylaminoethyl ester, forming a hydrochloride salt.

- Properties: Increased molecular weight (386.9 g/mol) and improved solubility due to the charged amino group .

Anticancer Potency

- (Z)-Ethyl 2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate : Derivatives like I20 (a closely related amide analog) exhibit IC₅₀ values of 7.0–20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines. This activity is linked to microtubule stabilization and inhibition of cancer cell migration .

Tubulin Polymerization Effects

- The parent compound’s derivatives promote protofilament assembly, as observed via immunofluorescence and tubulin polymerization assays. Substitution with electron-withdrawing groups (e.g., bromine, chlorine) enhances microtubule disruption compared to electron-donating groups .

Physicochemical Properties

Key Research Findings

Substituent Effects : Small changes, such as replacing hydrogen with bromine or chlorine on the benzylidene group, significantly alter bioactivity. Electron-withdrawing groups improve microtubule-targeting efficacy .

Ester Modifications: Replacing the ethyl ester with charged groups (e.g., dimethylaminoethyl) enhances solubility but may reduce blood-brain barrier penetration .

Anticancer Mechanisms : Derivatives disrupt tubulin dynamics, inhibit cancer cell migration, and induce apoptosis, making them promising leads for multidrug-resistant cancers .

Biological Activity

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a synthetic compound that falls within the thiazolidine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₉NO₃S₂, with a molecular weight of approximately 335.44 g/mol. The structure features a thioxothiazolidinone ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₃S₂ |

| Molecular Weight | 335.44 g/mol |

| CAS Number | 37008-02-9 |

Antimicrobial Activity

Research indicates that derivatives of thiazolidines, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is attributed to the disruption of microbial cell walls and interference with essential metabolic pathways.

- Case Studies : In vitro studies demonstrated that certain thiazolidine derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/L against Candida species, indicating potent antifungal activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Research Findings : A study reported that thiazolidine derivatives exhibit significant inhibition of pro-inflammatory cytokines in cell culture models, suggesting their potential use in treating inflammatory diseases .

- Comparative Analysis : When compared to standard anti-inflammatory drugs, some derivatives showed comparable or superior efficacy in reducing inflammation markers in animal models .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : Various studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as HCC827 and NCI-H358 with IC50 values around 6 µM .

- Mechanistic Insights : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest at the G1 phase, leading to reduced tumor growth in vivo .

Q & A

Q. Advanced Optimization Strategies

- Solvent-Free/Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to traditional reflux .

- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify optimal temperature and catalyst ratios .

- By-Product Analysis : Use NMR or mass spectrometry to detect impurities (e.g., E-isomers or unreacted aldehydes) and adjust stoichiometry .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Q. Basic Screening Protocols

- Standardized Assays : Use established protocols (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) with positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to account for threshold effects .

Q. Advanced Data Reconciliation

- Metabolite Interference : Perform stability studies (e.g., LC-MS) to rule out degradation products masking true activity .

- Target-Specific Profiling : Use computational docking (AutoDock Vina) to predict binding to enzymes like PPAR-γ or COX-2, followed by enzymatic inhibition assays .

- Comparative Studies : Benchmark against analogs (e.g., 4-chloro or 4-methoxy benzylidene derivatives) to identify substituent-dependent activity trends .

What analytical techniques are critical for confirming the Z-configuration and purity of this compound?

Q. Basic Characterization

- NMR Spectroscopy : Key signals include:

- 1H NMR : Olefinic proton (δ 7.2–7.8 ppm, singlet for Z-isomer) .

- 13C NMR : Carbonyl signals at ~170–190 ppm for thioxothiazolidinone and ester groups .

- X-ray Crystallography : Definitive confirmation of Z-configuration via single-crystal analysis .

Q. Advanced Purity Assessment

- HPLC-MS : Quantify isomeric purity (Z/E ratio) using reverse-phase C18 columns and UV detection at 254 nm .

- Elemental Analysis : Verify molecular formula (e.g., C14H13NO3S2) with <0.3% deviation .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Basic SAR Framework

Q. Advanced Computational Modeling

- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

- Molecular Dynamics : Simulate binding stability to targets like EGFR or HIV-1 protease over 100 ns trajectories .

Q. Table 1. Comparative Bioactivity of Selected Analogs

| Substituent (Benzylidene) | IC50 (µM, Cancer) | MIC (µg/mL, Bacteria) |

|---|---|---|

| 4-Cl | 2.1 ± 0.3 | 12.5 ± 1.2 |

| 4-OCH3 | 8.7 ± 1.1 | 25.0 ± 2.5 |

| 2-NO2 | 0.9 ± 0.2 | 6.25 ± 0.8 |

What methodologies are recommended for studying the environmental fate and ecotoxicological impact of this compound?

Q. Basic Environmental Profiling

- Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS .

- Partition Coefficients : Measure log P (octanol-water) to predict bioaccumulation potential .

Q. Advanced Ecotoxicity Testing

- Microcosm Studies : Assess effects on soil microbiota (ATP luminescence) and aquatic organisms (Daphnia magna LC50) .

- Trojan Horse Effect : Evaluate metabolite toxicity (e.g., thioxothiazolidinone hydrolysis products) using zebrafish embryos .

How can researchers address discrepancies in reaction yields during scale-up synthesis?

Q. Basic Troubleshooting

- Heat/Mass Transfer : Use jacketed reactors with efficient stirring to maintain uniform temperature .

- Catalyst Loading : Optimize piperidine or acetic acid concentrations (5–10 mol%) via DoE (Design of Experiments) .

Q. Advanced Process Analytics

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

- Scale-Dependent Kinetics : Model activation energy (Ea) changes using Arrhenius plots across batch sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.